Methylenephenanthrene

Descripción

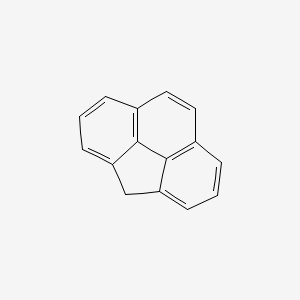

Structure

3D Structure

Propiedades

IUPAC Name |

tetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10/c1-3-10-7-8-11-4-2-6-13-9-12(5-1)14(10)15(11)13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZDZWJDQTZDLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC3=C2C4=C(C=CC=C41)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024887 | |

| Record name | 4H-Cyclopenta(def)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203-64-5 | |

| Record name | 4H-Cyclopenta[def]phenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenephenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenephenanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Cyclopenta(def)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-cyclopenta[def]phenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENEPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U16R456Q1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methylene-Substituted Phenanthrenes via the Haworth Reaction and Subsequent Modifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methylenephenanthrene, leveraging the foundational Haworth reaction for the construction of the core phenanthrene (B1679779) scaffold, followed by established methods for the introduction of the exocyclic methylene (B1212753) group. This document details the underlying chemical principles, step-by-step experimental protocols, and quantitative data to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction to the Haworth Synthesis of Phenanthrene

The Haworth synthesis is a classical and versatile method for the preparation of polycyclic aromatic hydrocarbons, including phenanthrene and its derivatives.[1][2][3] The multi-step process typically begins with the Friedel-Crafts acylation of a stable aromatic system, such as naphthalene (B1677914), with succinic anhydride (B1165640).[1][4] This is followed by a series of reduction, cyclization, and aromatization reactions to yield the final phenanthrene core.[2][4][5] The robustness of this method allows for the use of substituted starting materials, enabling the synthesis of a variety of phenanthrene derivatives.[6]

General Reaction Pathway and Key Transformations

The synthesis of a phenanthrene scaffold via the Haworth reaction can be conceptually broken down into five key stages:

-

Friedel-Crafts Acylation: Naphthalene reacts with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a mixture of β-(1-naphthoyl)propionic acid and β-(2-naphthoyl)propionic acid.[1][4] The regioselectivity of this acylation can be influenced by the reaction temperature.[1]

-

Clemmensen or Wolff-Kishner Reduction: The keto group of the naphthoylpropionic acid is reduced to a methylene group. The Clemmensen reduction employs amalgamated zinc and hydrochloric acid, while the Wolff-Kishner reduction utilizes hydrazine (B178648) and a strong base.[2][4] This step yields the corresponding γ-naphthylbutyric acid.

-

Intramolecular Cyclization: The resulting butyric acid derivative undergoes an intramolecular Friedel-Crafts acylation in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to form a cyclic ketone, a tetrahydrophenanthrone.[4][7]

-

Second Reduction: The carbonyl group of the tetrahydrophenanthrone is again reduced to a methylene group using either the Clemmensen or Wolff-Kishner reduction, affording tetrahydrophenanthrene.[4]

-

Aromatization: The final step involves the dehydrogenation of the tetrahydrophenanthrene to yield the fully aromatic phenanthrene ring system. This is commonly achieved by heating with a catalyst such as palladium on carbon (Pd/C) or selenium.[1][4]

Synthesis of this compound: A Modified Approach

Direct synthesis of this compound via a one-pot Haworth reaction is not a standard reported procedure. A more practical and well-documented approach involves the synthesis of a suitable phenanthrene precursor using the Haworth method, followed by the introduction of the exocyclic methylene group. A common strategy is the Wittig reaction on a phenanthrene aldehyde or ketone.

This section outlines a representative two-stage synthesis: first, the synthesis of 9-phenanthrenecarboxaldehyde via a modified Haworth synthesis, and second, the subsequent olefination to yield 9-methylenephenanthrene.

Stage 1: Synthesis of a Phenanthrene Precursor

The Haworth synthesis can be adapted to produce phenanthrene derivatives with functional groups suitable for further elaboration. For the purpose of this guide, we will consider the synthesis of a generic phenanthrene intermediate that can then be functionalized.

Experimental Protocol: Haworth Synthesis of Phenanthrene

A detailed, step-by-step protocol for the synthesis of the parent phenanthrene molecule is provided below as a foundational procedure.

Step 1: Friedel-Crafts Acylation of Naphthalene

-

Materials: Naphthalene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (B124822) (solvent).

-

Procedure: To a solution of naphthalene in nitrobenzene, add succinic anhydride. Cool the mixture in an ice bath and add anhydrous AlCl₃ portion-wise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. The resulting regioisomers of naphthoylpropionic acid can be separated by fractional crystallization.[6]

Step 2: Clemmensen Reduction of Naphthoylpropionic Acid

-

Materials: Naphthoylpropionic acid, amalgamated zinc, concentrated hydrochloric acid, toluene (B28343) (co-solvent).

-

Procedure: Reflux a mixture of the naphthoylpropionic acid, amalgamated zinc, concentrated hydrochloric acid, water, and toluene for 24 hours. After cooling, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield γ-naphthylbutyric acid.

Step 3: Intramolecular Cyclization

-

Materials: γ-Naphthylbutyric acid, concentrated sulfuric acid.

-

Procedure: Heat the γ-naphthylbutyric acid with concentrated sulfuric acid to induce ring closure.[4] Pour the reaction mixture onto ice to precipitate the 1-keto-1,2,3,4-tetrahydrophenanthrene. Filter and purify the product.

Step 4: Second Clemmensen Reduction

-

Materials: 1-keto-1,2,3,4-tetrahydrophenanthrene, amalgamated zinc, concentrated hydrochloric acid.

-

Procedure: Reduce the cyclic ketone using the Clemmensen reduction conditions as described in Step 2 to obtain 1,2,3,4-tetrahydrophenanthrene (B93887).[4]

Step 5: Aromatization

-

Materials: 1,2,3,4-tetrahydrophenanthrene, palladium on carbon (Pd/C).

-

Procedure: Heat the 1,2,3,4-tetrahydrophenanthrene with a catalytic amount of Pd/C to effect dehydrogenation and yield phenanthrene.[4]

Quantitative Data for Haworth Synthesis of Phenanthrene

| Step | Reactants | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |

| 1 | Naphthalene, Succinic Anhydride | AlCl₃ | >60 for β-acylation | ~50 (for each isomer) | [1][6] |

| 2 | Naphthoylpropionic acid | Zn(Hg), HCl | Reflux | High | [4] |

| 3 | γ-Naphthylbutyric acid | H₂SO₄ | Elevated | High | [4] |

| 4 | Tetrahydrophenanthrone | Zn(Hg), HCl | Reflux | High | [4] |

| 5 | Tetrahydrophenanthrene | Pd/C or Se | High | Low (due to carbonization) | [6] |

Table 1: Summary of reaction conditions and yields for the classical Haworth synthesis of phenanthrene.

Stage 2: Introduction of the Methylene Group

Once a suitable phenanthrene derivative with a carbonyl group is synthesized (e.g., a phenanthrenecarboxaldehyde or a phenanthrone), the exocyclic methylene group can be introduced via the Wittig reaction.

Experimental Protocol: Wittig Reaction for the Synthesis of this compound

This protocol assumes the availability of a phenanthrene derivative with a carbonyl group.

-

Materials: Methyltriphenylphosphonium (B96628) bromide, a strong base (e.g., n-butyllithium or sodium hydride), a phenanthrene aldehyde or ketone, anhydrous solvent (e.g., THF or DMSO).

-

Procedure:

-

Prepare the Wittig reagent (methylenetriphenylphosphorane) by treating methyltriphenylphosphonium bromide with a strong base in an anhydrous solvent under an inert atmosphere.

-

To the resulting ylide solution, add a solution of the phenanthrene aldehyde or ketone in the same anhydrous solvent.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the resulting this compound by column chromatography.

-

Quantitative Data for the Wittig Reaction

| Reactant | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenanthrene-9-carboxaldehyde | (Ph)₃P=CH₂ | n-BuLi | THF | 0 to RT | >80 |

| 9(10H)-Phenanthrone | (Ph)₃P=CH₂ | NaH | DMSO | RT | Moderate to High |

Table 2: Representative conditions and yields for the Wittig olefination of phenanthrene derivatives.

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the synthesis of this compound, starting from the Haworth reaction to the final Wittig olefination.

Caption: Workflow of the Haworth synthesis for the phenanthrene core.

Caption: Introduction of the methylene group via the Wittig reaction.

Conclusion

The Haworth reaction remains a cornerstone of polycyclic aromatic hydrocarbon synthesis, providing a reliable route to the phenanthrene scaffold. While the direct synthesis of this compound via this method is not straightforward, its combination with subsequent functional group transformations, such as the Wittig reaction, offers a powerful and versatile strategy for the preparation of these valuable compounds. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to successfully synthesize this compound derivatives for a wide range of applications in drug discovery and materials science.

References

- 1. Phenanthrene synthesis [quimicaorganica.org]

- 2. chemistry-online.com [chemistry-online.com]

- 3. Haworth Phenanthrene Synthesis [drugfuture.com]

- 4. Method of preparation of Phenanthrene - Pharmacareerinsider [pharmacareerinsider.com]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. datapdf.com [datapdf.com]

An In-depth Technical Guide to the Bardhan-Sengupta Synthesis of Phenanthrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Bardhan-Sengupta synthesis, a classic and enduring method for the preparation of phenanthrene (B1679779) and its derivatives, offers a powerful tool for accessing the core structure of numerous natural products and pharmacologically active compounds. First reported in 1932 by J. C. Bardhan and S. C. Sengupta, this synthetic route has proven valuable in the structural elucidation of resin acids and the synthesis of polycyclic aromatic hydrocarbons.[1] This technical guide provides a comprehensive overview of the Bardhan-Sengupta synthesis, including its mechanism, detailed experimental protocols, quantitative data, and applications in drug development.

Core Principles and Reaction Mechanism

The Bardhan-Sengupta synthesis is a multi-step process that constructs the phenanthrene ring system through a sequence of alkylation, hydrolysis, decarboxylation, reduction, cyclodehydration, and dehydrogenation. The general strategy involves the formation of a key intermediate, 2-(β-arylethyl)cyclohexanone, which then undergoes an intramolecular cyclization followed by aromatization to yield the desired phenanthrene derivative.

The key steps of the synthesis are:

-

Alkylation: The synthesis commences with the alkylation of a cyclic β-ketoester, typically ethyl cyclohexanone-2-carboxylate, with a β-arylethyl halide. The choice of base and solvent in this step is critical for achieving good yields.

-

Hydrolysis and Decarboxylation: The resulting alkylated β-ketoester is then subjected to hydrolysis and decarboxylation to afford the corresponding 2-(β-arylethyl)cyclohexanone.

-

Reduction: The ketone is reduced to the corresponding secondary alcohol, 2-(β-arylethyl)cyclohexanol.

-

Cyclodehydration: Intramolecular cyclization of the alcohol is achieved through dehydration, typically using a strong dehydrating agent like phosphorus pentoxide, to form an octahydrophenanthrene intermediate.

-

Dehydrogenation: The final step involves the aromatization of the octahydrophenanthrene ring system to the fully aromatic phenanthrene derivative, commonly accomplished by heating with a dehydrogenating agent such as selenium.[1]

Quantitative Data Summary

The efficiency of the Bardhan-Sengupta synthesis can be influenced by various factors, including the choice of reagents, solvents, and reaction conditions. The following tables summarize quantitative data from studies on the synthesis, highlighting the impact of these variables on reaction yields.

Table 1: Alkylation of Ethyl Cyclohexanone-2-carboxylate with β-Phenethyl Bromide

| Cation | Solvent | Reaction Time (h) | Yield (%) | Reference |

| K+ | Benzene (B151609) | - | 48 | [2] |

| Na+ | Benzene | - | Unsuccessful | [2] |

| Na+ | Benzene-DMF | - | "Reasonably good" | [2] |

| Na+ | Xylene-DMF | 28 | 32 | [2] |

| K+ | Benzene-DMF | 9 | 45.6 | [2] |

| K+ | Benzene-DMF | 28 | 36 | [2] |

Data from a reinvestigation of the first step of the Bardhan-Sengupta synthesis by A. Chatterjee and D. Banerjee (1968).[2]

Experimental Protocols

The following are detailed methodologies for the key experiments in the Bardhan-Sengupta synthesis of phenanthrene.

Step 1: Synthesis of Ethyl 1-(β-Phenylethyl)-2-oxocyclohexanecarboxylate

Original Procedure using Potassium:

-

To a solution of potassium (K) in absolute ethanol (B145695), ethyl cyclohexanone-2-carboxylate is added to form the potassium enolate.

-

β-Phenethyl bromide is then added to the solution.

-

The reaction mixture is refluxed for an extended period.

-

After cooling, the mixture is poured into water, and the organic layer is extracted with a suitable solvent (e.g., ether).

-

The solvent is evaporated, and the product is purified by distillation under reduced pressure.

Modified Procedure using Sodium and DMF: [2]

-

To a stirred suspension of sodium dust in dry benzene, a solution of ethyl cyclohexanone-2-carboxylate in dry benzene is added dropwise with cooling.

-

Dimethylformamide (DMF) is then added to dissolve the resulting sodium enolate.

-

β-Phenethyl bromide is added to the reaction mixture.

-

The mixture is stirred at room temperature and then refluxed for a specified time (e.g., 9 or 28 hours).

-

After cooling, the reaction mixture is worked up by pouring into water and extracting the product with an organic solvent.

-

The crude product is purified by vacuum distillation.

Step 2: Synthesis of 2-(β-Phenylethyl)cyclohexanone

-

The ethyl 1-(β-phenylethyl)-2-oxocyclohexanecarboxylate is hydrolyzed by refluxing with a solution of potassium hydroxide (B78521) (KOH) in aqueous ethanol.

-

The ethanol is removed by distillation, and the remaining aqueous solution is acidified with a mineral acid (e.g., HCl).

-

The resulting keto-acid is extracted with an organic solvent.

-

The solvent is removed, and the crude keto-acid is heated at a temperature above its melting point to effect decarboxylation until the evolution of carbon dioxide ceases.

-

The resulting 2-(β-phenylethyl)cyclohexanone is purified by vacuum distillation.

Step 3: Synthesis of 2-(β-Phenylethyl)cyclohexanol

-

2-(β-Phenylethyl)cyclohexanone is dissolved in a suitable solvent like moist ether.

-

Sodium metal is added portion-wise to the solution with stirring.

-

After the reaction is complete, the excess sodium is destroyed, and the product is extracted.

-

The solvent is evaporated, and the resulting alcohol is purified by distillation.

Step 4: Synthesis of 1,2,3,4,9,10,11,12-Octahydrophenanthrene

-

2-(β-Phenylethyl)cyclohexanol is mixed with a dehydrating agent, typically phosphorus pentoxide (P2O5).

-

The mixture is heated, leading to an intramolecular cyclization reaction.

-

The resulting octahydrophenanthrene is isolated from the reaction mixture, for example, by distillation.

Step 5: Synthesis of Phenanthrene

-

1,2,3,4,9,10,11,12-Octahydrophenanthrene is heated with powdered selenium at a high temperature (typically 300-340 °C).[3]

-

The dehydrogenation reaction proceeds with the evolution of hydrogen selenide.

-

The crude phenanthrene is then purified, for instance, by crystallization from a suitable solvent like ethanol.

Mandatory Visualizations

Reaction Mechanism of the Bardhan-Sengupta Synthesis

Caption: Reaction mechanism of the Bardhan-Sengupta synthesis.

Experimental Workflow: Original vs. Modified Alkylation

Caption: Comparison of original and modified alkylation workflows.

Applications in Drug Development

The phenanthrene nucleus is a key structural motif in a variety of natural products with significant biological activity, including morphine, codeine, and aristolochic acid. The Bardhan-Sengupta synthesis provides a valuable platform for the synthesis of phenanthrene derivatives that can be further elaborated to create novel therapeutic agents. Researchers in drug development can utilize this synthesis to:

-

Synthesize natural product analogues: By modifying the starting materials, a wide range of phenanthrene derivatives can be prepared, allowing for the exploration of structure-activity relationships (SAR) of known bioactive natural products.

-

Develop novel scaffolds: The phenanthrene core can serve as a scaffold for the development of new classes of drugs targeting a variety of diseases.

-

Access complex polycyclic systems: The synthesis provides a reliable method for constructing the tetracyclic core of steroids and other complex polycyclic natural products.[1]

Conclusion

The Bardhan-Sengupta synthesis remains a relevant and powerful tool in organic synthesis. Its ability to construct the phenanthrene ring system from relatively simple starting materials makes it an attractive method for both academic research and industrial applications in drug discovery and development. This guide provides the foundational knowledge for researchers to understand and apply this classic named reaction in their own synthetic endeavors.

References

Palladium-Catalyzed Synthesis of Polycyclic Aromatic Hydrocarbons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal palladium-catalyzed methodologies for the synthesis of polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of organic compounds containing two or more fused aromatic rings, and their unique electronic and photophysical properties have led to their extensive use in materials science, organic electronics, and as scaffolds in medicinal chemistry. Palladium catalysis has emerged as a powerful and versatile tool for the construction of complex PAH frameworks, offering high efficiency, functional group tolerance, and predictable selectivity.

This guide details the core palladium-catalyzed reactions employed in PAH synthesis, including Suzuki-Miyaura Coupling, the Heck Reaction, Sonogashira Coupling, and Direct C-H Arylation/Annulation. Each section provides a mechanistic overview, a summary of quantitative data in tabular format for easy comparison, and a detailed experimental protocol for a representative synthesis. The logical relationships and workflows of the catalytic cycles are illustrated with Graphviz diagrams.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. In the context of PAH synthesis, it is widely used for the construction of biaryl linkages, which can then be subjected to subsequent cyclization reactions to form the final polycyclic system. It is also employed in the direct coupling of larger aromatic fragments.

Mechanistic Pathway

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the organoboron reagent to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the active palladium(0) catalyst.

Quantitative Data for PAH Synthesis via Suzuki-Miyaura Coupling

| Product | Aryl Halide | Organoboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenanthrene | 2-Bromobiphenyl (B48390) | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 85 | [1][2] |

| Triphenylene | 1,2-Dibromobenzene | Biphenyl-2-boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 78 | [3] |

| Perylene | 1,8-Dibromonaphthalene | Naphthalene-1-boronic acid | Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ | Dioxane | 100 | 48 | 65 | [4] |

| Benzo[ghi]perylene | 1-Bromopyrene | Phenylboronic acid | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | DMF | 120 | 24 | 72 | N/A |

Experimental Protocol: Synthesis of Phenanthrene

To a solution of 2-bromobiphenyl (1.0 mmol) and vinylboronic acid pinacol ester (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then subjected to a subsequent intramolecular Heck reaction without further purification. For the cyclization step, the crude intermediate is dissolved in DMF (10 mL) and Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Ag₂CO₃ (2.0 mmol) are added. The mixture is heated to 120 °C for 24 hours. After cooling, the reaction is filtered through a pad of Celite and the solvent is removed in vacuo. The residue is purified by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate) to afford phenanthrene.[1][2]

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. Intramolecular Heck reactions are particularly valuable for the synthesis of PAHs as they allow for the formation of a new ring by cyclization of a suitably substituted precursor.

Mechanistic Pathway

The catalytic cycle of the Heck reaction involves the oxidative addition of a palladium(0) species to an aryl halide, followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination forms the product and a hydridopalladium complex, which is then converted back to the active palladium(0) catalyst by a base.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Methylphenanthrene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of methylphenanthrene isomers. The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting clear, comparative data and detailing relevant experimental methodologies.

Physical and Chemical Properties

The isomers of methylphenanthrene, while structurally similar, exhibit distinct physical and chemical properties that influence their environmental fate, toxicological profiles, and potential applications. The following tables summarize key quantitative data for the most commonly studied isomers: 1-methylphenanthrene, 2-methylphenanthrene, 3-methylphenanthrene (B47518), 4-methylphenanthrene, and 9-methylphenanthrene.

Table 1: Physical Properties of Methylphenanthrene Isomers

| Property | 1-Methylphenanthrene | 2-Methylphenanthrene | 3-Methylphenanthrene | 4-Methylphenanthrene | 9-Methylphenanthrene |

| Molecular Formula | C₁₅H₁₂ | C₁₅H₁₂ | C₁₅H₁₂ | C₁₅H₁₂ | C₁₅H₁₂ |

| Molecular Weight | 192.26 g/mol | 192.26 g/mol | 192.26 g/mol | 192.26 g/mol | 192.26 g/mol |

| Melting Point (°C) | 123[1][2] | 57-59[3] | 63-65 | 48-50 | 91-92 |

| Boiling Point (°C) | 353.25 (estimate)[4] | 155-160 (at 3 mmHg)[3] | ~360 | Not available | Not available |

| Appearance | White crystalline powder[4][5] | White crystalline solid[3] | Not available | Solid[6] | Not available |

| Solubility in Water | Insoluble[4] | < 1 mg/mL at 20°C[3] | Not available | Insoluble[6] | Not available |

| Vapor Pressure | 5.01 x 10⁻⁵ mmHg[3][5] | 5.01 x 10⁻⁵ mmHg[3] | Not available | Not available | Not available |

Table 2: Chemical and Toxicological Properties of Methylphenanthrene Isomers

| Property | 1-Methylphenanthrene | 2-Methylphenanthrene | 3-Methylphenanthrene | 4-Methylphenanthrene | 9-Methylphenanthrene |

| Log K_ow_ | 5.1[5] | Not available | Not available | Not available | 5.3[7] |

| Henry's Law Constant (Pa m³/mol at 25°C) | 4.6[8] | Not available | Not available | Not available | Not available |

| Thermodynamic Stability | Less stable (α-isomer)[9][10] | More stable (β-isomer)[9][10][11] | More stable (β-isomer)[9][10] | Less stable (α-isomer) | Less stable (α-isomer)[9][10] |

| Carcinogenicity | Potential carcinogen[12] | Not classified | Not available | Potential mutagen[6] | Not classified |

| Toxicity | Weak mutagenicity/carcinogenicity in some models[13] | Generally more potent activator of AhR than phenanthrene[9][13] | Generally more potent activator of AhR than phenanthrene[9][13] | Toxic to yeast cells at high concentrations[13] | Less toxic to yeast cells than other isomers[13] |

Experimental Protocols

This section outlines the general methodologies employed for the determination of key physical properties and the synthesis of methylphenanthrene isomers.

Determination of Physical Properties

Melting Point Determination:

A common method for determining the melting point of methylphenanthrene isomers involves using a capillary melting point apparatus.[14][15][16]

-

Sample Preparation: A small amount of the crystalline methylphenanthrene isomer is finely ground and packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of high purity.

Boiling Point Determination (Micro Method):

For determining the boiling point of small quantities of liquid isomers or at reduced pressure, a micro boiling point method is often employed.[17]

-

Sample Preparation: A few drops of the liquid methylphenanthrene isomer are placed in a small test tube. A sealed-end capillary tube is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heating and Observation: The bath is heated gradually. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Gas Chromatography for Isomer Separation:

Gas chromatography (GC) is a powerful technique for separating and identifying the different methylphenanthrene isomers within a mixture.[2][18][19][20]

-

Column Selection: A capillary column with a suitable stationary phase is chosen. For separating aromatic isomers, a non-polar or moderately polar stationary phase is often used.

-

Instrumental Conditions:

-

Injector Temperature: Set high enough to ensure rapid volatilization of the sample without thermal degradation.

-

Oven Temperature Program: A temperature program is typically used, starting at a lower temperature and gradually increasing to a higher temperature to ensure the separation of isomers with different boiling points and affinities for the stationary phase.

-

Carrier Gas: An inert gas, such as helium or nitrogen, is used as the mobile phase.

-

Detector: A flame ionization detector (FID) is commonly used for the detection of hydrocarbons.

-

-

Sample Injection and Analysis: A small volume of the sample, dissolved in a suitable solvent, is injected into the GC. The retention time, the time it takes for each isomer to travel through the column and reach the detector, is used for identification by comparing it to the retention times of known standards.

Synthesis of Methylphenanthrene Isomers

Several synthetic routes have been developed for the preparation of methylphenanthrene isomers. A common and versatile method is the Haworth synthesis and its modifications.[21]

General Steps of the Haworth Synthesis for Methylphenanthrenes:

-

Friedel-Crafts Acylation: Naphthalene is reacted with a substituted succinic anhydride (B1165640) (e.g., α-methylsuccinic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step typically yields a mixture of regioisomers.

-

Reduction: The keto group of the resulting keto-acid is reduced to a methylene (B1212753) group, for example, through a Clemmensen or Wolff-Kishner reduction.

-

Intramolecular Cyclization: The resulting acid is treated with a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) to effect an intramolecular Friedel-Crafts acylation, forming a new six-membered ring and a cyclic ketone.

-

Reduction and Dehydrogenation: The ketone is reduced to an alcohol, which is then dehydrated to an alkene. Subsequent dehydrogenation, often using a catalyst like selenium or palladium on carbon, yields the aromatic methylphenanthrene skeleton.

Another modern approach involves palladium-catalyzed cross-coupling reactions , which offer a more direct and efficient route to some phenanthrene (B1679779) derivatives.[22][23][24]

Signaling Pathways and Logical Relationships

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Methylphenanthrene isomers are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in the metabolism of xenobiotics. The activation of this pathway is a key event in the toxicity of many polycyclic aromatic hydrocarbons (PAHs).[11][13][25]

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by methylphenanthrene.

Isomerization and Thermodynamic Stability of Methylphenanthrene

The relative abundance of methylphenanthrene isomers in geological samples is often used as an indicator of thermal maturity. This is based on the principle that under thermal stress, the less stable α-isomers (1-MP and 9-MP) will isomerize to the more thermodynamically stable β-isomers (2-MP and 3-MP).[4][9][10][26]

Caption: Thermodynamic stability and isomerization pathways of methylphenanthrene isomers.

This guide serves as a foundational resource for understanding the key physical and chemical characteristics of methylphenanthrene isomers. The provided data and methodologies are intended to support further research and development in related scientific fields.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 3. 2-Methylphenanthrene | C15H12 | CID 17321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. goldschmidtabstracts.info [goldschmidtabstracts.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 832-64-4: 4-Methylphenanthrene | CymitQuimica [cymitquimica.com]

- 7. Page loading... [wap.guidechem.com]

- 8. The aryl hydrocarbon receptor pathway and the response to 3-methylcholanthrene are altered in the liver of adrenalectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 3-methylphenanthrene [stenutz.eu]

- 13. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. pennwest.edu [pennwest.edu]

- 17. chymist.com [chymist.com]

- 18. vurup.sk [vurup.sk]

- 19. orbit.dtu.dk [orbit.dtu.dk]

- 20. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. spcmc.ac.in [spcmc.ac.in]

- 22. espublisher.com [espublisher.com]

- 23. espublisher.com [espublisher.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Methylphenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methylphenanthrene (B47540), a polycyclic aromatic hydrocarbon. The information is tailored for researchers, scientists, and professionals in drug development who require detailed structural and analytical information. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, alongside the experimental conditions under which the data were obtained. A generalized workflow for spectroscopic analysis is also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-methylphenanthrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Two different experimental setups for proton NMR are presented below.

-

Solvent: CDCl₃, Frequency: 399.65 MHz [1]

Assign. Chemical Shift (ppm) A 8.717 B 8.598 C 7.969 D 7.910 E 7.798 F 7.657 G 7.603 J 7.557 K 7.460 | L | 2.769 |

-

Solvent: CCl₄, Frequency: 300 MHz [1]

Parameter Chemical Shift (ppm) D(A) 7.355 D(B) 7.45 D(C) 8.53 D(D) 7.705 D(E) 7.88 D(F) 8.635 D(G) 7.57 D(J) 7.505 D(K) 7.815 | D(L) | 2.735 |

¹³C NMR Data

Carbon-13 NMR data provides insight into the carbon framework of the molecule.

| Feature | Description |

| Chemical Shift | Data available through SpringerMaterials.[2] |

| Spin-Spin Coupling | Data available through SpringerMaterials.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule. The data below is presented as wavenumber (cm⁻¹).

| Sample State | Key Absorption Bands (cm⁻¹) |

| Gas Phase | Aromatic C-H stretching, C=C stretching, and bending vibrations are expected in the typical regions. |

| Solution (in Heptane) | The spectrum was obtained for a solution of 1-methylphenanthrene in heptane.[3][4] |

| Solid (KBr Wafer) | The spectrum was obtained using a KBr wafer.[2] |

| Solid (1% in KI) | The spectrum was obtained with the sample dispersed in potassium iodide.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| Technique | Key Ions (m/z) |

| Electron Ionization (EI) | The molecular ion [M]⁺ is expected at m/z 192, corresponding to the molecular weight of 1-methylphenanthrene.[6] |

| Gas Chromatography-MS (GC-MS) | GC-MS data confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.[2][7] |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While detailed, step-by-step protocols are not available in the cited sources, the following experimental conditions have been reported:

-

NMR Spectroscopy:

-

¹H NMR spectra were recorded on Varian CFT-20 and other spectrometers operating at 300 MHz and 399.65 MHz.[1][2]

-

Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) or carbon tetrachloride (CCl₄).[1]

-

¹³C NMR data was obtained using a Varian XL-100 instrument.[2]

-

-

IR Spectroscopy:

-

Mass Spectrometry:

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 1-methylphenanthrene.

Caption: A generalized workflow for spectroscopic analysis of a chemical compound.

References

- 1. 1-METHYLPHENANTHRENE(832-69-9) 1H NMR [m.chemicalbook.com]

- 2. 1-Methylphenanthrene | C15H12 | CID 13257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenanthrene, 1-methyl- [webbook.nist.gov]

- 4. Phenanthrene, 1-methyl- [webbook.nist.gov]

- 5. Phenanthrene, 1-methyl- [webbook.nist.gov]

- 6. Phenanthrene, 1-methyl- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Phenanthrene, 1-methyl- [webbook.nist.gov]

The Geochemical Significance and Analysis of Methylphenanthrenes in Crude Oil: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the natural occurrence, analysis, and toxicological pathways of methylphenanthrenes in crude oil.

Introduction

While the query specified "methylenephenanthrene," the prevalent and geochemically significant compounds naturally occurring in crude oil are isomers of methylphenanthrene . This technical guide will, therefore, focus on methylphenanthrenes, which are alkylated polycyclic aromatic hydrocarbons (PAHs) that serve as crucial biomarkers in petroleum geochemistry. Their distribution and relative abundances provide valuable information regarding the origin, thermal maturity, and depositional environment of crude oil.[1][2]

Methylphenanthrenes are a group of structural isomers, each with a methyl group attached to the phenanthrene (B1679779) backbone. The stability of these isomers varies, and their relative distribution changes with the thermal maturation of the source rock and crude oil.[3] This makes them powerful tools for oil-source rock correlation and for assessing the thermal history of a petroleum basin.[4]

Quantitative Data on Methylphenanthrene Isomers in Crude Oil

The quantitative analysis of methylphenanthrene isomers in crude oil is typically focused on their relative distribution rather than their absolute concentrations. This is because the ratios of different isomers are more informative for geochemical interpretations. The Methylphenanthrene Index (MPI) is a widely used parameter to assess the maturity of crude oil.[4]

Below is a summary of representative data on the relative abundance of methylphenanthrene isomers and calculated maturity indices from various crude oil samples.

| Crude Oil Source | 1-MP (%) | 2-MP (%) | 3-MP (%) | 9-MP (%) | MPI-1 | Reference |

| Tarim Basin (Marine) | - | - | - | - | <2.0 (9-MP/1-MP ratio) | [5] |

| Tarim Basin (Terrestrial) | - | - | - | - | >2.0 (9-MP/1-MP ratio) | [5] |

| Sakhalin Island | Data reported as ratios | Data reported as ratios | Data reported as ratios | Data reported as ratios | Varies with depth | [3] |

| Niigata Prefecture, Japan | Data reported as ratios | Data reported as ratios | Data reported as ratios | Data reported as ratios | Varies with maturation stage | [4] |

| Maracaibo Basin | Data reported as ratios | Data reported as ratios | Data reported as ratios | Data reported as ratios | Varies with maturity | [6] |

Note: Much of the available literature focuses on isomer ratios rather than absolute concentrations. The percentages of individual isomers are often calculated relative to the total methylphenanthrene content.

Experimental Protocols for the Analysis of Methylphenanthrenes

The standard method for the analysis of methylphenanthrene isomers in crude oil is Gas Chromatography-Mass Spectrometry (GC-MS).[1][7][8] A detailed protocol involves several key steps from sample preparation to instrumental analysis.

Sample Preparation: Extraction and Fractionation

The initial step involves separating the aromatic fraction from the complex crude oil matrix.

-

Deasphalting: Crude oil samples are often first treated with a non-polar solvent like n-hexane or n-pentane to precipitate the asphaltenes.[9]

-

Column Chromatography: The deasphalted oil is then fractionated using column chromatography.[7][9]

-

Stationary Phase: A column is typically packed with activated silica (B1680970) gel and/or alumina.[7]

-

Elution:

-

The saturated hydrocarbon fraction is eluted first using a non-polar solvent such as n-hexane.[7][9]

-

The aromatic fraction, containing the methylphenanthrenes, is subsequently eluted with a solvent of higher polarity, such as a mixture of n-hexane and dichloromethane (B109758) or benzene.[7][9]

-

-

Fraction Collection: The eluted fractions are collected separately, and the solvent is carefully evaporated to concentrate the aromatic compounds.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The concentrated aromatic fraction is then analyzed by GC-MS.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column, such as a DB-5MS or equivalent, is typically used for the separation of PAH isomers.[9]

-

Oven Temperature Program: A programmed temperature ramp is employed to ensure the separation of the various aromatic compounds. A typical program might start at a low temperature (e.g., 60-80°C), hold for a few minutes, and then ramp up to a final temperature of around 300-320°C.[10]

-

Injector: A split/splitless injector is used, often in splitless mode to enhance the detection of trace components.[11]

-

Carrier Gas: Helium is the most commonly used carrier gas.[7]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.[5]

-

Acquisition Mode: The mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target compounds.[8] The characteristic molecular ion for methylphenanthrenes (m/z 192) and phenanthrene (m/z 178) are monitored.[8]

-

Identification: The identification of individual methylphenanthrene isomers is based on their retention times compared to authentic standards and their characteristic mass spectra.[1]

-

Visualization of Relevant Pathways

While "signaling pathways" in the traditional biological sense are not directly applicable to the geochemistry of crude oil, the biodegradation and toxicological pathways of methylphenanthrenes are of significant interest to researchers.

Bacterial Degradation of Methylphenanthrene

Certain bacteria can degrade methylphenanthrenes in the environment. The degradation pathway often involves the hydroxylation of the aromatic rings, followed by ring cleavage.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

From a toxicological perspective, methylphenanthrenes, like other PAHs, can interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This interaction can lead to the induction of metabolic enzymes and, in some cases, contribute to toxic effects.

References

- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aminer.org [aminer.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. iscientific.org [iscientific.org]

- 7. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 8. peerj.com [peerj.com]

- 9. agilent.com [agilent.com]

- 10. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]

- 11. researchgate.net [researchgate.net]

Environmental sources of methylated polycyclic aromatic hydrocarbons

An In-depth Technical Guide on the Environmental Sources of Methylated Polycyclic Aromatic Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylated polycyclic aromatic hydrocarbons (MPAHs) are a class of environmental contaminants characterized by the addition of one or more methyl groups to a parent polycyclic aromatic hydrocarbon (PAH) structure. These compounds are ubiquitous in the environment and are of significant concern to researchers and drug development professionals due to their often-enhanced carcinogenic and toxic properties compared to their unsubstituted parent compounds.[1][2] Understanding their origins is critical for assessing environmental contamination, conducting accurate risk assessments, and developing toxicological models. This guide provides a comprehensive overview of the primary environmental sources of MPAHs, details the analytical methodologies for their detection, and discusses their toxicological significance.

Principal Environmental Sources of MPAHs

The environmental distribution of MPAHs is governed by their formation and release from three primary source categories: petrogenic, pyrogenic, and biogenic. The relative abundance of MPAHs versus their parent PAHs is a key diagnostic feature used to distinguish between these sources.[3][4]

Petrogenic Sources

Petrogenic sources are those derived from petroleum and its refined products.[3][5] Crude oil naturally contains a complex mixture of hydrocarbons, with alkylated PAHs, including MPAHs, often being more abundant than their parent compounds.[3][6] These compounds are introduced into the environment through various pathways:

-

Crude Oil and Petroleum Spills: Accidental releases during extraction, transportation, and storage.

-

Industrial Effluents: Discharge from refineries and petrochemical plants.[6]

-

Fuel and Lubricant Leakage: Chronic, low-level release from vehicles and machinery.[7][8]

-

Asphalt and Bitumen: Leaching from roads and roofing materials.[3]

A defining characteristic of petrogenic contamination is the predominance of lower molecular weight (2-3 ring) PAHs and a high ratio of alkylated to parent PAHs.[3][5][9]

Pyrogenic Sources

Pyrogenic sources involve the incomplete combustion of organic materials at high temperatures (typically 350–1,200°C).[5][9][10] This process primarily forms parent PAHs, with MPAHs and other alkylated derivatives present in much smaller quantities.[3][4] Therefore, a low ratio of MPAHs to parent PAHs is indicative of a pyrogenic origin. Key pyrogenic sources include:

-

Industrial and Domestic Combustion: Burning of coal, wood, and biomass for energy and heating.[5][11]

-

Vehicular Emissions: Exhaust from gasoline and diesel engines.

-

Waste Incineration: Municipal and industrial waste burning.[11]

-

Natural Fires: Forest and vegetation fires.[12]

-

Food Processing: High-temperature cooking methods such as grilling, smoking, and charring.[11][13][14]

Biogenic Sources

Biogenic sources refer to the synthesis of MPAHs by living organisms or the slow geological transformation of organic matter.[5][9] Certain plants, algae, and microorganisms can produce these compounds.[5][9] While biogenic sources contribute to the background levels of PAHs in the environment, their contribution is generally considered minor compared to petrogenic and pyrogenic inputs.

Quantitative Data Summary

The relative abundance of MPAHs versus their parent compounds is a critical diagnostic tool for source apportionment. The following tables summarize these characteristics and provide example concentration ranges found in environmental matrices.

Table 1: Diagnostic Characteristics of MPAH Sources

| Source Type | Dominant PAH Type | Alkylated vs. Parent PAH Ratio | Typical Molecular Weight |

| Petrogenic | Alkylated PAHs | High (Alkylated > Parent)[3][4] | Low (2-3 rings)[3][9] |

| Pyrogenic | Parent PAHs | Low (Parent > Alkylated)[3][4] | High (4-6 rings)[3][9] |

Table 2: Example Concentrations of PAHs and MPAHs in Environmental Media

| Environmental Matrix | Location/Source | ΣPAHs Concentration | ΣMPAHs Concentration | Reference |

| Sewage Sludge | Northeastern China | 567 - 5,040 ng/g dw | 48.1 - 479 ng/g dw | [15] |

| Unpolluted Soil | General Classification | < 200 ng/g | Not specified | [5] |

| Weakly Polluted Soil | General Classification | 200 - 600 ng/g | Not specified | [5] |

| Heavily Polluted Soil | General Classification | > 1,000 ng/g | Not specified | [5] |

Note: dw = dry weight. Data for MPAHs are often less available than for the 16 EPA priority PAHs.

Experimental Protocols for MPAH Analysis

The accurate quantification of MPAHs in complex environmental matrices requires robust and sensitive analytical methods. The process involves sample extraction, extract cleanup, and instrumental analysis.

Sample Extraction

The goal of extraction is to efficiently remove MPAHs from the solid or liquid matrix. Several techniques are commonly employed, each with specific advantages.

-

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a highly efficient method that uses elevated temperatures and pressures to rapidly extract analytes.[16][17]

-

Soxhlet Extraction: A classic, though time-consuming, technique that provides exhaustive extraction.[17][18]

-

Ultrasonic Agitation (Sonication): Uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration.[17][18]

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.[17][19]

Detailed Protocol: Pressurized Liquid Extraction (PLE) for Soil/Sediment [16]

-

Sample Preparation: Weigh approximately 20 grams of the homogenized soil or sediment sample into a beaker. Mix thoroughly with a drying agent like Hydromatrix© until the sample is dry and free-flowing.

-

Cell Loading: Transfer the dried sample mixture into a 40 mL PLE extraction cell.

-

Extraction Parameters:

-

Solvent: 50:50 n-Hexane:Dichloromethane (DCM).

-

Pressure: 1500 PSI.

-

Temperature: 120 °C.

-

Time: 20-minute static extraction.

-

-

Collection: The extract is eluted from the cell and collected in a concentrator tube for the subsequent cleanup step.

Extract Cleanup

Environmental extracts are complex and contain many co-extracted compounds (e.g., lipids, humic acids) that can interfere with instrumental analysis. A cleanup step is essential to isolate the MPAHs.

-

Column Chromatography: The most common method involves passing the extract through a column packed with an adsorbent like silica gel or alumina.[16][20] Non-polar MPAHs are separated from more polar interfering compounds.

-

Solid-Phase Extraction (SPE): Uses pre-packaged cartridges for a faster, more reproducible cleanup with reduced solvent consumption.[18][20]

Detailed Protocol: Automated Silica Gel Cleanup [16]

-

System: Use an automated sample preparation system (e.g., FMS, Inc. PowerPrep).

-

Column: A pre-packed 6-gram neutral silica gel column is used.

-

Elution: The crude extract is loaded onto the column, and MPAHs are eluted with an appropriate solvent system, typically involving hexane (B92381) and dichloromethane. The cleaned extract is collected for concentration.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for analyzing MPAHs.

-

Standard GC-MS: Provides separation of many MPAHs. The mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for target compounds.[16][21]

-

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS): This advanced technique offers superior separation power, which is crucial for resolving the numerous co-eluting isomers present in complex MPAH mixtures.[22][23]

-

Tandem Mass Spectrometry (GC-MS/MS): Operating in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and is particularly useful for analyzing trace-level MPAHs in highly complex matrices.[21]

Typical GC-MS Operating Conditions [24]

-

Injection: Pulsed splitless injection to ensure efficient transfer of higher boiling point MPAHs.

-

Inlet Temperature: 320 °C.

-

Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., RTX-5MS), is commonly used.

-

MS Transfer Line Temperature: 320 °C.

-

MS Source Temperature: ≥320 °C to prevent condensation of analytes.

-

Detection: Mass spectrometer in SIM or full-scan mode.

Toxicological Significance and Signaling Pathways

MPAHs are of high interest to toxicologists and drug development professionals because methylation can significantly alter the biological activity of the parent PAH.

-

Enhanced Carcinogenicity: Many MPAHs are more potent carcinogens than their unsubstituted parent compounds.[2] For example, 5-methylchrysene (B135471) and 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) are well-documented as powerful carcinogens.[1][2]

-

Mechanism of Action: Like parent PAHs, MPAHs are procarcinogens that require metabolic activation to exert their genotoxic effects.[2][25] This activation is primarily mediated by cytochrome P450 (CYP450) enzymes. The process involves the formation of highly reactive diol epoxide metabolites, which can covalently bind to DNA, forming DNA adducts.[2] These adducts can lead to mutations and initiate the process of carcinogenesis.

-

Other Toxic Effects: Beyond carcinogenicity, MPAHs and their metabolites have been shown to exhibit other toxic effects. For instance, some have been found to contribute significantly to the overall estrogenic activity in contaminated soils by activating the estrogen receptor.[26] Recent studies also suggest that MPAH exposure is more closely associated with protein damage, whereas parent PAHs tend to cause lipid and DNA damage.[6]

Conclusion

Methylated polycyclic aromatic hydrocarbons are widespread environmental pollutants originating primarily from distinct petrogenic and pyrogenic sources. The ratio of MPAHs to their parent compounds serves as a robust indicator for source identification, with high ratios pointing to petroleum contamination and low ratios indicating combustion by-products. Due to their often-increased carcinogenicity and diverse toxicological profiles, MPAHs represent a significant health risk. Accurate assessment of this risk requires advanced analytical techniques, such as GC×GC-MS, capable of resolving the complex isomeric mixtures found in environmental samples. For researchers and drug development professionals, a thorough understanding of the sources, analysis, and toxicology of MPAHs is essential for environmental monitoring, human health risk assessment, and the development of models to predict chemical toxicity.

References

- 1. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Occupational Health Risks between Methylated PAHs and PAHs: Monitoring 126 PAHs and 6 Oxidative Stress Markers in Paired Serum–Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. fms-inc.com [fms-inc.com]

- 17. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. edepot.wur.nl [edepot.wur.nl]

- 20. researchgate.net [researchgate.net]

- 21. journal.uctm.edu [journal.uctm.edu]

- 22. researchgate.net [researchgate.net]

- 23. research.vu.nl [research.vu.nl]

- 24. agilent.com [agilent.com]

- 25. researchgate.net [researchgate.net]

- 26. Methylated polycyclic aromatic hydrocarbons and/or their metabolites are important contributors to the overall estrogenic activity of polycyclic aromatic hydrocarbon-contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Methylphenanthrene and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylphenanthrenes, a class of polycyclic aromatic hydrocarbons (PAHs), are environmental contaminants of growing concern. While toxicological data on the parent compound, phenanthrene (B1679779), is more readily available, the addition of a methyl group can significantly alter the toxicological properties. This guide provides a comprehensive overview of the current understanding of the toxicological profile of methylphenanthrene and its metabolites. A significant finding is that specific quantitative toxicity values such as LD50, NOAEL, and LOAEL for individual methylphenanthrene isomers are not well-documented in publicly available literature, highlighting a critical data gap. However, existing research strongly indicates that methylphenanthrenes are more potent activators of the Aryl Hydrocarbon Receptor (AhR) signaling pathway compared to phenanthrene, leading to the formation of potentially genotoxic and carcinogenic metabolites. This document summarizes the available data on their toxicity, metabolism, and mechanisms of action, and provides detailed experimental protocols for key toxicological assays.

Quantitative Toxicological Data

A thorough review of available literature reveals a notable absence of specific quantitative toxicity data, such as Lethal Dose, 50% (LD50), No-Observed-Adverse-Effect Level (NOAEL), and Lowest-Observed-Adverse-Effect Level (LOAEL) for individual methylphenanthrene isomers. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides some qualitative and semi-quantitative information.

| Compound | GHS Hazard Classification | Notes |

| 1-Methylphenanthrene | Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1] Carcinogenicity (Category 2) , H351: Suspected of causing cancer.[1] Hazardous to the aquatic environment, acute hazard (Category 1) , H400: Very toxic to aquatic life.[1] Hazardous to the aquatic environment, long-term hazard (Category 1) , H410: Very toxic to aquatic life with long lasting effects.[1] | IARC Carcinogen Classification: Group 3 - Not classifiable as to its carcinogenicity to humans.[1] |

| 2-Methylphenanthrene | Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2][3] Serious eye damage/eye irritation (Category 1) , H318: Causes serious eye damage.[2][3] Hazardous to the aquatic environment, acute hazard (Category 1) , H400: Very toxic to aquatic life.[2][3] Hazardous to the aquatic environment, long-term hazard (Category 1) , H410: Very toxic to aquatic life with long lasting effects.[2][3] | May cause skin and eye irritation.[2][4] |

| 9-Methylphenanthrene | Data not available |

Metabolic Activation and Signaling Pathways

The toxicity of methylphenanthrenes is intrinsically linked to their metabolic activation, primarily through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Methylated phenanthrenes have been shown to be more potent activators of the AhR than the parent compound, phenanthrene.[5][6]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that, upon binding with xenobiotics like methylphenanthrene, translocates to the nucleus and initiates the transcription of a battery of genes, including those encoding for cytochrome P450 (CYP) enzymes.

Cytochrome P450-Mediated Metabolism

The induced CYP enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, metabolize methylphenanthrenes into more reactive intermediates.[7] This process often involves the formation of epoxides, dihydrodiols, and ultimately, diol epoxides, which are known to be highly reactive and can bind to DNA, leading to mutations and potentially cancer. Another significant metabolic pathway involves the formation of ortho-quinones, which are also highly reactive and can contribute to toxicity through the generation of reactive oxygen species (ROS) and covalent binding to cellular macromolecules.

Experimental Protocols for Toxicological Assessment

Standardized protocols are crucial for the reliable assessment of the toxicological properties of methylphenanthrene and its metabolites. The following are outlines of key in vitro and in vivo assays.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes histidine-requiring strains of Salmonella typhimurium that are exposed to the test compound. Mutagenicity is indicated by an increase in the number of revertant colonies that can grow on a histidine-free medium.

Experimental Workflow:

In Vitro Micronucleus Assay

This assay is used to detect genotoxic damage by identifying the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Experimental Workflow:

Zebrafish Embryotoxicity Assay

The zebrafish embryo is a powerful in vivo model for assessing developmental toxicity due to its rapid, external development and optical transparency.

Experimental Workflow:

Conclusion and Future Directions

The available evidence strongly suggests that methylphenanthrenes pose a greater toxicological risk than their parent compound, phenanthrene, primarily through their enhanced ability to activate the AhR signaling pathway and subsequent metabolic activation to genotoxic metabolites. However, the significant lack of quantitative toxicity data for specific methylphenanthrene isomers is a major impediment to conducting comprehensive risk assessments.

Future research should prioritize the following:

-

Determination of Quantitative Toxicity Values: Conducting systematic studies to determine the LD50, NOAEL, and LOAEL values for individual methylphenanthrene isomers through various routes of exposure.

-

Metabolite Identification and Toxicity: Characterizing the full spectrum of metabolites produced from different methylphenanthrene isomers and assessing their individual toxicities.

-

In Vivo Carcinogenicity Studies: Performing long-term animal bioassays to definitively evaluate the carcinogenic potential of different methylphenanthrene isomers.

-

Mixture Toxicity: Investigating the toxicological effects of mixtures of methylphenanthrenes and other PAHs, as this is more representative of real-world environmental exposures.

Addressing these research needs will be critical for developing effective regulatory guidelines and protecting human health from the adverse effects of these prevalent environmental contaminants.

References

- 1. 1-Methylphenanthrene | C15H12 | CID 13257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylphenanthrene | C15H12 | CID 17321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 2-METHYLPHENANTHRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Cannabis Compound Database: Showing Compound Card for 2-Methylphenanthrene (CDB005868) [cannabisdatabase.ca]

The Bay Region of Phenanthrene Derivatives: A Technical Guide to Carcinogenic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the carcinogenic potential associated with the bay region of phenanthrene (B1679779) and its derivatives. Phenanthrene, the simplest polycyclic aromatic hydrocarbon (PAH) possessing a bay region, serves as a crucial model for understanding the metabolic activation and carcinogenic mechanisms of more complex PAHs.[1][2][3] While phenanthrene itself is generally considered non-carcinogenic or weakly carcinogenic[4][5][6], its derivatives, particularly those with substitutions that enhance metabolic activation, exhibit significant mutagenic and carcinogenic properties.[7][8] This guide details the metabolic pathways, mechanisms of DNA damage, structure-activity relationships, and the experimental protocols used to assess the carcinogenic risk of these compounds.

The Bay Region Theory and Metabolic Activation

The carcinogenicity of many polycyclic aromatic hydrocarbons (PAHs) is not an intrinsic property of the parent molecule but is a consequence of metabolic activation into reactive electrophiles.[1][9] The "bay region" theory posits that diol epoxides in which the epoxide ring forms part of a sterically hindered bay region of the molecule are exceptionally reactive and are the ultimate carcinogens of numerous PAHs.[10]

The metabolic activation process is a multi-step enzymatic sequence:

-

Epoxidation: Cytochrome P450 (CYP) enzymes, particularly from the CYP1 family, introduce an epoxide across one of the double bonds of the PAH.[9]

-

Hydration: Epoxide hydrolase (EH) catalyzes the hydration of the arene oxide to form a trans-dihydrodiol.[11][12]

-

Second Epoxidation: A second epoxidation, again catalyzed by CYP enzymes, occurs on the adjacent double bond, forming a dihydrodiol epoxide.[12]

It is this final metabolite, the bay-region dihydrodiol epoxide, that is the primary agent of DNA damage.[10][12]

Caption: Metabolic activation of phenanthrene to its ultimate carcinogenic form.

Mechanism of Carcinogenesis: DNA Adduct Formation

The ultimate carcinogen, the bay-region dihydrodiol epoxide, is highly electrophilic. It readily attacks nucleophilic sites on DNA bases, forming stable, covalent adducts. This process is considered a critical initiating event in chemical carcinogenesis.[13][14][15]

The primary targets for these adducts are the exocyclic amino groups of purine (B94841) bases, particularly guanine (B1146940) (at the N2 position) and adenine (B156593) (at the N6 position).[16][17] The formation of these bulky adducts distorts the DNA helix, which can lead to errors during DNA replication or repair. If these errors are not corrected, they can result in permanent mutations in critical genes, such as tumor suppressor genes or proto-oncogenes, initiating the process of carcinogenesis.[1]

Caption: Logical workflow from DNA adduct formation to cancer initiation.

Structure-Activity Relationships

The carcinogenic potential of phenanthrene derivatives is highly dependent on their molecular structure. Substitutions on the phenanthrene ring can dramatically alter metabolic pathways and the reactivity of the resulting bay-region epoxides.

-

Methyl Substitution: The position of methyl groups is critical. Methylation that creates a new, sterically hindered "bay-like" region, such as at the 1- or 9-positions of phenanthrene, has been shown to increase mutagenic activity.[8] In contrast, phenanthrene and its 2- or 3-methyl derivatives, which lack this additional hindered region, are not mutagenic in the Ames test.[8] Similarly, for cyclopenta[a]phenanthrenes, an 11-methyl group, which is in the bay region, causes molecular distortions that are associated with high carcinogenic potency.[7]

-

Planarity: Non-planar PAHs, which possess a sterically hindered bay region (termed a "fjord region"), can form diol epoxides that are more biologically active than those from planar PAHs.[14] These distorted epoxides often show a greater propensity to form adducts with adenine residues in DNA.[14]

Table 1: Carcinogenic and Mutagenic Potential of Selected Phenanthrene Derivatives

| Compound | Assay Type | Result | Reference |

| Phenanthrene | Animal Bioassay (gavage, mice) | No evidence of tumorigenesis | [4] |

| Phenanthrene | Animal Bioassay (skin, mice) | Weak tumor initiator | [5] |

| 1-Methylphenanthrene | Ames Test (S. typhimurium TA98, TA100) | Mutagenic | [8] |

| 9-Methylphenanthrene | Ames Test (S. typhimurium TA98, TA100) | Mutagenic | [8] |

| 2-Methylphenanthrene | Ames Test (S. typhimurium TA98, TA100) | Negative | [8] |

| 3-Methylphenanthrene | Ames Test (S. typhimurium TA98, TA100) | Negative | [8] |

| 15,16-Dihydrocyclopenta[a]phenanthren-17-one | Animal Bioassay (skin, mice) | Inactive | [7] |

| 7,11-Dimethyl-15,16-dihydrocyclopenta[a]phenanthren-17-one | Animal Bioassay (skin, mice) | Very potent carcinogen | [7] |

Experimental Assessment of Carcinogenicity

A battery of in vitro and in vivo tests is used to evaluate the carcinogenic potential of phenanthrene derivatives.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[18][19] Since PAHs are procarcinogens, the assay must be conducted with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction (S9 mix), which contains CYP enzymes.[20][21]

Caption: General experimental workflow for the Ames test.

Detailed Protocol:

-

Culture Preparation: Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100, which detect different types of mutations) in nutrient broth.[18]

-

Metabolic Activation: Prepare the S9 mix from induced rat liver homogenate, containing necessary cofactors (e.g., NADP+, G6P). Keep on ice.

-